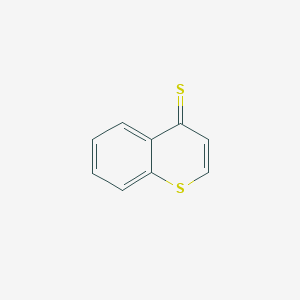

4H-1-Benzothiopyran-4-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1125-64-0 |

|---|---|

Molecular Formula |

C9H6S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

thiochromene-4-thione |

InChI |

InChI=1S/C9H6S2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H |

InChI Key |

VNVVBAGXYISKKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 4h 1 Benzothiopyran 4 Thione and Its Derivatives

Foundational Synthetic Routes to the 4H-1-Benzothiopyran-4-one Core

The synthesis of the 4H-1-Benzothiopyran-4-one scaffold, also known as thiochromen-4-one, is a crucial step in obtaining 4H-1-Benzothiopyran-4-thione. A variety of synthetic strategies have been developed over the years, ranging from classical methods to more modern catalytic approaches.

Early Approaches and Methodological Developments

Early methods for the synthesis of 2-phenyl-4H-1-benzothiopyran-4-ones, or thioflavones, involved the condensation of thiophenols with ethyl benzoylacetates in polyphosphoric acid, though this often resulted in low to moderate yields. psu.edu Another established route involves the cyclization of ethyl β-(arylthio)cinnamates, which are formed from the Michael addition of thiophenols to ethyl phenylpropiolates, using reagents like stannic chloride or a mixture of phosphorus pentoxide and methanesulfonic acid. psu.edu However, this method is not suitable for synthesizing thioflavones with methoxy (B1213986) substituents on the cinnamyl ring due to competitive cyclization. psu.edu

Ring-Closing Reactions: Advances and Strategies

More contemporary approaches focus on efficient ring-closing reactions to construct the benzothiopyranone core. These can be broadly categorized into intramolecular cyclizations, base-mediated and catalyst-free annulations, and transition metal-catalyzed syntheses.

Intramolecular Wittig-type reactions have emerged as a powerful tool for the synthesis of 4H-1-Benzothiopyran-4-ones. One such method involves the reaction of S-acyl(aroyl)thiosalicylic acids with reagents like N-phenyl(triphenylphosphoranylidene)ethenimine or (trimethylsilyl)methylenetriphenylphosphorane. psu.edursc.org This reaction proceeds through the formation of an acylphosphorane intermediate, which then undergoes intramolecular Wittig cyclization to yield the desired 4H-1-Benzothiopyran-4-one. psu.edursc.orgijrar.org This approach offers a simple and convenient route to these heterocyclic compounds. rsc.org

A similar strategy has been successfully employed for the synthesis of 4H-chromen-4-ones, the oxygen analogues of thiochromenones, from O-acyl(aroyl)salicylic acids, highlighting the versatility of the intramolecular Wittig reaction. organic-chemistry.org The mechanism of the Wittig reaction itself involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org

| Starting Material | Reagent | Product | Key Features |

| S-acyl(aroyl)thiosalicylic acids | N-phenyl(triphenylphosphoranylidene)ethenimine | 2-substituted 4H-1-Benzothiopyran-4-ones | Good to excellent yields, intramolecular Wittig cyclization. rsc.org |

| S-acyl(aroyl)thiosalicylic acids | (Trimethylsilyl)methylenetriphenylphosphorane | 2-substituted 4H-1-Benzothiopyran-4-ones | Stepwise reaction leading to intramolecular Wittig cyclization. ijrar.org |

| O-acyl(aroyl)salicylic acids | (Trimethylsilyl)methylenetriphenylphosphorane | 4H-Chromen-4-ones | Analogous synthesis for chromones, one-pot cyclization. organic-chemistry.org |

Base-mediated and catalyst-free annulation methods provide alternative and often milder routes to the 4H-1-Benzothiopyran-4-one core. For instance, 2-aminobenzothiopyranones can be synthesized in moderate to excellent yields through a conjugate addition-elimination process without the need for an additional base or an adjacent electron-withdrawing group. nih.gov This method has been shown to be scalable. nih.gov

Another example is the microwave-assisted cyclization of β-arylthiopropanoic acids, which are prepared by the base-catalyzed addition of aryl thiols to β-chloropropanoic acid, to yield thiochroman-4-ones quantitatively. ijrar.org Furthermore, catalyst-free methods for the synthesis of related heterocyclic systems like benzopyrroxazines have been developed, showcasing the potential for environmentally friendly synthetic strategies. rsc.org

Transition metal catalysis, particularly with palladium, has opened new avenues for the synthesis of 4H-1-Benzothiopyran-4-one and its derivatives. Palladium-catalyzed carbonylation reactions are a powerful tool for forming C-C bonds. liv.ac.uk While direct palladium-catalyzed carbonylative synthesis of the 4H-1-Benzothiopyran-4-one core from simple precursors is an area of ongoing research, related palladium-catalyzed reactions highlight the potential of this approach. For example, palladium-catalyzed oxidative carbonylation of aryl boronic acids provides an efficient route to symmetrical diaryl ketones. liv.ac.uk

More specifically, palladium-catalyzed carbonylative annulation of o-alkynylphenols has been developed to construct 2-substituted-3-aroyl-benzo[b]furans, demonstrating the feasibility of such cyclization-carbonylation strategies. nih.gov This process is believed to involve the coordination of a cationic palladium complex with the o-alkynylphenol, followed by nucleophilic addition and reductive elimination. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium catalyst | Aryl boronic acids, Carbon monoxide | Symmetrical diaryl ketones | Oxidative carbonylation at atmospheric pressure. liv.ac.uk |

| Pd(Ph3P)4 / AgBF4 | o-Alkynylphenols, Iodides | 2-Substituted-3-aroyl-benzo[b]furans | Carbonylative annulation, cascade reaction. nih.gov |

| PdI2/KI | 2-Propargyl-1,3-dicarbonyl compounds, Amines, CO | 2-(4-Acylfuran-2-yl)acetamides | Multicomponent carbonylative synthesis. nih.gov |

Synthetic Transformations from Precursor Molecules (e.g., Thiocoumarins, Thiosalicylic Acid)

The synthesis of 4H-1-Benzothiopyran-4-one can also be achieved through the transformation of suitable precursor molecules. Thiosalicylic acid and its derivatives are particularly versatile starting materials. psu.edunih.gov For example, 2-phenyl-4H-1-benzothiopyran-4-ones can be efficiently synthesized from thiosalicylic acid by first converting it to 2'-mercaptoacetophenone, followed by condensation with a benzoylating reagent. psu.edu

Thiosalicylic acid can also be converted to its S-acyl or S-aroyl derivatives, which are then used in intramolecular Wittig reactions as described earlier. rsc.org Additionally, iron-catalyzed intermolecular reactions between thiosalicylic acid and internal alkynes have been reported to yield 1,3-oxathiine derivatives, showcasing another synthetic pathway from this precursor. nih.gov

The conversion of 4H-1-Benzothiopyran-4-one to the target compound, this compound, is typically achieved through a thionation reaction. This involves reacting the ketone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide.

One-Pot Multicomponent Reactions for Heterocycle Formation

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. erciyes.edu.tr For the synthesis of the 4H-1-Benzothiopyran-4-one scaffold, several MCRs have been developed.

A notable one-pot strategy involves the reaction of deprotonated methyl 3-oxo-3-(2′,4′,5′-trichlorophenyl)propanoate with various aryl or alkyl isothiocyanates to prepare a series of new 4H-benzothiopyran-4-one derivatives. researchgate.net This method highlights the utility of isothiocyanates in the facile construction of fused thia-heterocycles. researchgate.netresearchgate.net Similarly, cascade reactions have been employed, such as a one-pot four-component cascade reaction to produce thiochromene-based scaffolds, demonstrating the potential for creating complex molecular architectures from simple starting materials. nih.gov The development of new MCRs remains a significant focus in organic and medicinal chemistry, offering streamlined access to diverse heterocyclic compounds. erciyes.edu.tr These reactions provide substantial advantages over traditional linear syntheses by reducing reaction time, cost, and waste. erciyes.edu.tr

Microwave-Assisted and Efficient Protocol Development

Microwave-assisted organic synthesis has become a cornerstone for the rapid and efficient development of synthetic protocols in medicinal and materials chemistry. nih.govnih.gov This technology offers benefits such as dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govresearchgate.net

In the context of 4H-1-Benzothiopyran-4-one synthesis, microwave irradiation has been effectively utilized. A key example is the microwave-assisted cyclization of β-arylthiopropanoic acids, which yields thiochroman-4-ones in quantitative yields. tandfonline.comresearchgate.net These thiochroman-4-ones are crucial intermediates that can be oxidized to the corresponding thiochromones. The application of microwaves provides a significant improvement over conventional heating methods. tandfonline.comresearchgate.netnanobioletters.com The development of such protocols, often conducted under solvent-free conditions, aligns with the principles of green chemistry by minimizing energy consumption and the use of hazardous solvents. researchgate.netmdpi.com The uniform and specific heating provided by microwaves can also lead to greater reaction reproducibility. nih.gov

Diversification Strategies for Functionalized this compound Systems

The functionalization and diversification of the benzothiopyran scaffold are critical for exploring the chemical space and developing compounds with tailored properties. These strategies primarily involve the synthesis of substituted precursors and their subsequent transformation.

Synthesis of Substituted 4H-1-Benzothiopyran-4-ones and their Thione Analogues

The most common route to this compound and its substituted analogues involves the thionation of the corresponding 4H-1-Benzothiopyran-4-one (thiochromone). Lawesson's reagent is frequently employed for this conversion, effectively replacing the carbonyl oxygen with sulfur. tandfonline.comresearchgate.netscirp.org

The synthesis of the precursor thiochromones can be achieved through various methods. A unified protocol has been developed using a combination of dichloromethyl methyl ether (DCME) and a Lewis acid to activate 1,3-oxathiin-6-ones, which then undergo a dehydrative rearrangement to form thiochromone (B8434766) derivatives with diverse substitutions. rsc.org Another versatile approach is the intramolecular Friedel–Crafts acylation of 3-arylthiopropanoic acids. tandfonline.comresearchgate.net Furthermore, a range of 2-arylchromone-4-thione derivatives, also known as 4-thioflavones, have been synthesized via a multistep strategy, culminating in the thionation of the corresponding flavonol. scirp.orgnih.gov

| Precursor/Starting Material | Reaction/Reagent | Product | Reference |

|---|---|---|---|

| 3-Benzyl-4H-1-thiochromones | Lawesson's reagent in dry xylene | 3-Benzyl-4H-1-thiochromen-4-thiones | tandfonline.comresearchgate.net |

| β-Arylthiopropanoic acids | Microwave-assisted cyclization | Thiochroman-4-ones | tandfonline.comresearchgate.net |

| Substituted Flavonols | Lawesson's reagent | 4-Thioflavonols | scirp.org |

| 1,3-Oxathiin-6-ones | DCME/Lewis acid | Substituted Thiochromones | rsc.org |

Preparative Routes to Fused Thia-Heterocycles Incorporating the Benzothiopyran Moiety

The 4H-1-Benzothiopyran-4-one core serves as a versatile platform for the construction of more complex, fused heterocyclic systems. researchgate.nettandfonline.com The reactivity of the ketone and the adjacent active methylene (B1212753) group allows for annulation reactions with various reagents. An overview of synthetic strategies for thiopyran-fused heterocycles published between 2013 and 2024 highlights the significance of this field. nih.gov

For instance, the reaction of thiochroman-4-ones with reagents like ethyl cyanoacetate (B8463686) and elemental sulfur can lead to the formation of thieno[2,3-b] tandfonline.combenzothiopyran derivatives. researchgate.netresearchgate.net Similarly, condensation reactions of thiochroman-4-ones are utilized to build pyrazole, imidazole, thiazole, and pyridine (B92270) rings fused to the benzothiopyran system. tandfonline.comresearchgate.net The synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives has been specifically achieved through reactions involving isothiocyanates, demonstrating a facile route to these fused structures. researchgate.net These preparative routes are essential for expanding the library of thia-heterocycles, which are of significant interest in medicinal chemistry. nih.gov

| Benzothiopyran Precursor | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| Thiochroman-4-one | Ethyl cyanoacetate, Sulfur | Thieno[2,3-b] tandfonline.combenzothiopyran | researchgate.netresearchgate.net |

| Thiochroman-4-one | Hydrazine derivatives | Benzothiopyrano[4,3-c]pyrazole | tandfonline.comresearchgate.net |

| Methyl 3-oxo-3(phenyl)propanoate derivative | Aryl isothiocyanates | 4H-Benzothiopyran-4-one derivatives | researchgate.net |

Selective Introduction of Functional Groups and Structural Derivatization

The selective introduction of functional groups onto the this compound skeleton is crucial for modulating its chemical and physical properties. Much of this derivatization is accomplished by manipulating the precursor, 4H-1-Benzothiopyran-4-one.

One effective strategy involves the ICl-induced cyclization of heteroatom-substituted alkynones, which yields 3-iodothiochromenones. organic-chemistry.org The iodine atom serves as a versatile handle for subsequent palladium-catalyzed transformations, allowing for a rapid increase in molecular complexity. organic-chemistry.org The core scaffold can also be functionalized through oxidation reactions. For example, the oxidation of thiochroman-4-ones with reagents like dimethyldioxirane (B1199080) (DMD) can selectively produce the corresponding sulfoxides or sulfones, depending on the stoichiometry of the oxidant. researchgate.net

Furthermore, condensation reactions of the active methylene group at the C-3 position of thiochroman-4-ones with aromatic aldehydes, catalyzed by piperidine, lead to the formation of 3-benzyl-4H-1-thiochromones, which can then be thionated. tandfonline.comresearchgate.net The development of synthetic protocols with broad functional group compatibility is a key objective, enabling the synthesis of a wide array of derivatives from readily available starting materials under mild conditions. rsc.org

Advanced Spectroscopic Characterization and Photophysical Properties

Electronic States and Transition Dynamics

The electronic structure of BPT gives rise to a series of singlet (S) and triplet (T) excited states, each with unique energetics and dynamics. The lowest energy absorption band corresponds to the S₀→S₁ transition, which is followed by the S₀→S₂ and higher energy transitions.

The absorption spectrum of BPT is marked by distinct electronic transitions. The first excited singlet state, S₁, is located at approximately 16522 cm⁻¹. researchgate.net The transition from the ground state (S₀) to this state (S₀→S₁) is symmetry forbidden and, consequently, very weak. researchgate.net

The second excited singlet state, S₂, is responsible for a more intense absorption band. In aqueous solutions, BPT exhibits S₂-fluorescence, a relatively uncommon phenomenon. nih.govrsc.org However, the quantum yield for this S₂ emission is very low, indicating that other deactivation processes are highly efficient. nih.govrsc.orgrsc.org Studies have shown that BPT can form different types of hydrogen-bonded complexes with water molecules, and these complexes participate in the S₂-fluorescence. nih.govrsc.org

Excitation into higher singlet states is followed by rapid internal conversion to the lower-lying S₂ and S₁ states. The properties of these singlet states are significantly influenced by their molecular environment.

Table 1: Singlet State Absorption Properties of 4H-1-Benzothiopyran-4-thione (BPT)

| Property | Value | Notes |

|---|---|---|

| S₀→S₁ Transition Energy | ~16522 cm⁻¹ | Symmetry forbidden, weak transition. researchgate.net |

| S₀→S₂ Transition | - | Leads to observable S₂ fluorescence, especially in aqueous solutions. nih.govrsc.org |

The triplet manifold of BPT plays a central role in its photophysics. The lowest triplet state, T₁, is located very close in energy to the S₁ state. The electronic origin of the T₁ state has been identified at 15828 cm⁻¹ through phosphorescence excitation spectra of jet-cooled BPT molecules. researchgate.net

The lifetime of the T₁ state is dependent on several factors, including temperature and the concentration of BPT itself. At temperatures from 77K to 296K, the T₁ state is quenched by ground-state BPT molecules, leading to a concentration-dependent decay. rsc.orgrsc.org In dilute solutions where this self-quenching is minimized, the intrinsic lifetime (τT) of the triplet state has been measured. For jet-cooled BPT, the lifetime of the T₁ state is approximately 11 µs. researchgate.net

Table 2: Triplet State Properties of this compound (BPT)

| Property | Value | Conditions |

|---|---|---|

| T₁ State Energy Origin | 15828 cm⁻¹ | Jet-cooled molecules researchgate.net |

| T₁ State Lifetime (τT) | ~11 µs | Jet-cooled molecules researchgate.net |

| Decay Mechanism | Intramolecular processes and intermolecular quenching by ground-state BPT. rsc.orgrsc.org | Solution, 77-296 K |

Intersystem crossing (ISC), the non-radiative transition between states of different spin multiplicity, is a highly efficient process in BPT. The small energy gap between the S₁ and T₁ states facilitates rapid ISC from the singlet to the triplet manifold (S₁ → T₁). rsc.orgrsc.org This process is a major deactivation pathway for the S₁ state. nih.govrsc.org

The efficiency of ISC is also evident in the transition from the T₁ state back to the ground state (T₁ → S₀), which occurs via phosphorescence, and also in the reverse ISC from T₁ to S₁ that gives rise to delayed fluorescence. Theoretical studies on the related molecule 4H-pyran-4-thione show a large spin-orbit coupling constant at the S₀/T₁ intersection (156.0 cm⁻¹), which facilitates this transition and results in a relatively short phosphorescence lifetime. researchgate.net A similar mechanism is expected for BPT.

The dominant deactivation pathways for electronically excited BPT are non-radiative. Following excitation to the S₂ state, there is highly efficient internal conversion (S₂ → S₁) and subsequent intersystem crossing (S₁ → T₁). nih.govrsc.org This is reflected in the very low fluorescence quantum yield from the S₂ state. rsc.org

BPT exhibits phosphorescence, which is emission from the T₁ state to the S₀ ground state. The phosphorescence excitation spectrum in a perfluoroalkane solvent coincides with the absorption spectrum, covering both S₀→T₁ and S₀→S₁ transitions. rsc.org

In addition to phosphorescence, BPT also displays thermally activated delayed fluorescence (TADF). rsc.orgrsc.org This phenomenon occurs when a molecule in the T₁ state undergoes reverse intersystem crossing (T₁ → S₁) by acquiring thermal energy from its surroundings. The repopulated S₁ state then decays to the ground state via fluorescence, but on a much longer timescale than prompt fluorescence due to the time spent in the triplet state. The presence of TADF is a direct consequence of the very small energy gap between the S₁ and T₁ states in BPT. rsc.orgrsc.org Emission spectra measured at elevated temperatures (290–368 K) clearly show contributions from both phosphorescence and delayed fluorescence. rsc.orgrsc.org

The photophysical properties of BPT are highly sensitive to its molecular environment, particularly to hydrogen-bonding interactions. In aqueous solutions, the BPT molecule acts as a hydrogen bond acceptor, forming stable complexes with water molecules in its ground state. rsc.orgnih.gov The thiocarbonyl sulfur atom and the ether oxygen atom of the benzopyran ring are the primary sites for this interaction. rsc.orgnih.govresearchgate.net

Upon electronic excitation, the strength of these hydrogen bonds changes significantly. Theoretical and experimental studies have shown that:

S₀ → S₁ Excitation: Hydrogen bonds to the thiocarbonyl sulfur become significantly weaker. rsc.orgnih.gov

S₀ → S₂ Excitation: In contrast, these same hydrogen bonds become stronger upon excitation to the S₂ state. rsc.orgnih.gov

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy provides a wealth of information regarding the functional groups present in a molecule. researchgate.net For this compound, also known as thiochromone (B8434766), the FT-IR spectrum reveals characteristic absorption bands that are indicative of its key structural features. The analysis is crucial for identifying the compound and understanding its electronic structure. surfacesciencewestern.comemerginginvestigators.org

The gas-phase FT-IR spectrum of the related compound 4H-pyran-4-thione has been interpreted using ab initio force fields, showing a close correlation with the ground state. st-andrews.ac.uk In studies of thiochromone analogs, FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ region. researchgate.net The C=O stretching vibration in related chromone (B188151) structures is a strong indicator, and by analogy, the C=S stretch in thiochromone is a key diagnostic peak, though often weaker and appearing at lower frequencies. Other significant vibrations include C=C stretching of the aromatic and heterocyclic rings, and various C-H bending and stretching modes.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~1600-1450 | Aromatic C=C stretching | researchgate.net |

| ~1250-1050 | C=S stretching (thioketone) | researchgate.net |

| ~3100-3000 | Aromatic C-H stretching | researchgate.net |

| ~900-675 | Aromatic C-H out-of-plane bending | researchgate.net |

To achieve a more precise assignment of the vibrational modes, experimental FT-IR data are often correlated with theoretical frequencies obtained from quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govmdpi.com This combined approach allows for a detailed understanding of the molecule's vibrational properties based on its potential energy distribution (PED). researchgate.net

For thiochromone and its analogs, studies have employed the B3LYP functional with the 6-31G(d,p) basis set to calculate theoretical vibrational spectra. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model, leading to a strong agreement between the experimental and predicted spectra. nih.govdocumentsdelivered.com Discrepancies between the calculated and observed frequencies are analyzed to refine the understanding of the molecular structure and intermolecular interactions. mdpi.comresearchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) | Reference |

|---|---|---|---|

| C=S Stretch | ~1150 | ~1145 | researchgate.net |

| Aromatic C=C Stretch | ~1580 | ~1575 | researchgate.net |

| C-S-C Stretch | ~690 | ~685 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of this compound in solution. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The protons on the thiopyran ring (at positions 2 and 3) show distinct signals, often as doublets or multiplets depending on their coupling with adjacent protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The thiocarbonyl carbon (C=S) is particularly noteworthy, appearing significantly downfield. The carbon atoms of the benzene ring and the vinyl carbons of the thiopyran ring resonate at characteristic chemical shifts. docbrown.info Theoretical calculations of NMR spectra, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the precise assignment of experimental signals. scirp.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| C2 | ~7.0 (d) | ~128.5 | researchgate.netnih.gov |

| C3 | ~6.5 (d) | ~125.0 | researchgate.netnih.gov |

| C4 | - | ~201.0 (C=S) | nih.govresearchgate.net |

| C4a | - | ~135.0 | spectrabase.com |

| C5 | ~8.1 (dd) | ~129.0 | nih.gov |

| C6 | ~7.5 (td) | ~126.5 | nih.gov |

| C7 | ~7.6 (td) | ~132.0 | nih.gov |

| C8 | ~7.5 (dd) | ~125.8 | nih.gov |

| C8a | - | ~131.0 | spectrabase.com |

Note: The exact chemical shifts can vary depending on the solvent used.

The conformation of the this compound ring system can be investigated using advanced NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These methods probe the spatial relationships between protons. The thiopyran ring in related systems is not perfectly planar and can adopt different conformations, such as a boat or twist-boat form. researchgate.net

Conformational analysis of similar sulfur-containing heterocyclic systems, like tetrahydrothiophene, has been successfully performed using a combination of ¹H NMR spectroscopy and computational methods. osi.lv For this compound, NOESY experiments would reveal through-space interactions between protons on the thiopyran ring and those on the fused benzene ring. The presence or absence of specific NOE cross-peaks can help determine the preferred conformation of the heterocyclic ring. These experimental findings are often corroborated by DFT calculations to determine the most stable low-energy conformers. mdpi.com For instance, studies on substituted 4H-thiopyran-1-oxides have shown that the ring conformation is influenced by the nature and position of substituents. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical calculations have become an indispensable tool in modern chemistry, offering a detailed picture of molecular systems at the atomic and electronic levels. For a molecule such as 4H-1-Benzothiopyran-4-thione, these methods can predict its three-dimensional geometry, the distribution of electrons within the molecule, and its response to electromagnetic radiation.

Density Functional Theory (DFT) has emerged as a popular and powerful computational method due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium to large-sized organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the established reliability of DFT for similar sulfur-containing heterocycles allows for a well-founded theoretical discussion.

The first step in a typical DFT study is the optimization of the molecule's geometry to find the most stable arrangement of its atoms in space. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Based on studies of analogous molecules, such as 4H-pyran-4-thione and other benzothiopyran derivatives, it is expected that the benzothiopyran ring system is largely planar. The fusion of the benzene (B151609) and thiopyran rings imposes a rigid structure. The C=S double bond in the thioketone group would be a key structural feature, with an expected bond length shorter than a C-S single bond but longer than a C=O double bond due to the larger atomic radius of sulfur.

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range |

| C=S Bond Length | 1.65 - 1.70 Å |

| C-S Bond Lengths (in ring) | 1.75 - 1.80 Å |

| C-C Bond Lengths (benzene ring) | 1.39 - 1.42 Å |

| C-C Bond Lengths (thiopyran ring) | 1.35 - 1.45 Å |

| C-S-C Bond Angle | ~100° - 105° |

| Planarity | The fused ring system is expected to be nearly planar. |

Note: These values are estimations based on computational studies of similar sulfur-containing heterocyclic compounds and are not from direct experimental or theoretical data for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability, reactivity, and electronic transitions.

For this compound, the HOMO is expected to be primarily localized on the electron-rich sulfur atom and the fused aromatic ring, exhibiting π-character. The LUMO is likely to be a π* orbital, with significant contributions from the C=S thiocarbonyl group. The HOMO-LUMO energy gap would provide insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths. Intramolecular charge transfer (ICT) from the electron-donating benzothiopyran ring system to the electron-accepting thioketone group upon electronic excitation is a plausible characteristic.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, indicating good electron-accepting ability. |

| HOMO-LUMO Energy Gap | Expected to be in a range that allows for absorption in the UV-visible region. |

| Orbital Character | HOMO: π-orbital localized on the sulfur and aromatic system. LUMO: π*-orbital localized on the C=S group. |

Note: These are qualitative predictions based on the general electronic structure of similar aromatic thioketones.

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion (stretching, bending, etc.). These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands. A Potential Energy Distribution (PED) analysis can further elucidate the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode.

For this compound, key vibrational modes would include the C=S stretching frequency, which is typically found in the range of 1000-1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the C-S stretching modes of the thiopyran ring, would also be characteristic features in the vibrational spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic C=C Stretching | 1400 - 1600 |

| C=S Stretching | 1000 - 1250 |

| C-S Stretching (ring) | 600 - 800 |

| Out-of-plane C-H Bending | 700 - 900 |

Note: These are approximate ranges based on characteristic frequencies of similar functional groups and molecular structures.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, although they are generally more computationally demanding than DFT.

For a molecule like this compound, ab initio calculations could be employed to obtain a more precise description of its electronic structure and energetics. For instance, high-level ab initio methods could be used to calculate the ionization potential and electron affinity with greater accuracy than standard DFT functionals. These methods are also valuable for studying excited states and photochemical processes.

While the fused ring structure of this compound limits its conformational flexibility, computational methods can be used to explore its potential energy landscape. This involves identifying any stable conformers and the energy barriers between them. For this particular molecule, the primary conformational aspect to consider might be the planarity of the ring system. Computational studies can quantify the energy penalty associated with deviations from planarity, which can be important for understanding its crystal packing and interactions in different environments.

Wave Functional Analysis for Reactive Site Prediction

Information regarding the use of wave functional analysis for the prediction of reactive sites on this compound is not available in the reviewed scientific literature. This type of analysis is crucial for understanding the molecule's reactivity, but specific studies on this compound are absent.

Excited State Computational Methodologies

While general principles of excited state computational methods are well-established, their specific application to this compound is not extensively documented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

No specific studies utilizing TD-DFT to determine the electronic transitions of this compound were found. For related thiocarbonyl compounds, TD-DFT is a standard method to probe π → π* and n → π* transitions, which are characteristic of such chromophores. However, a detailed analysis of the electronic absorption spectrum of this compound, including the nature of its frontier molecular orbitals and the assignment of its electronic transitions, remains to be published.

Prediction of Photophysical Parameters and Deactivation Pathways

Detailed predictions of photophysical parameters such as fluorescence lifetimes, quantum yields, and specific deactivation pathways (e.g., internal conversion, intersystem crossing) for this compound are not available. Research on analogous compounds like 4H-1-benzopyran-4-thione has investigated the lifetimes of their triplet states, which are quenched by ground-state molecules of the same kind. This suggests that similar deactivation pathways could be relevant for this compound, but dedicated computational studies are required for confirmation.

Theoretical Mechanistic Studies

The elucidation of reaction mechanisms involving this compound through computational modeling is another area where specific research is lacking.

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., Thermolysis, Cyclizations)

No computational studies detailing the mechanisms of thermolysis or cyclization reactions involving this compound were identified. While the synthesis of thiopyran derivatives through cycloaddition reactions is a known area of research, specific mechanistic investigations for this compound are not present in the available literature.

Transition State Analysis and Reaction Energetics

Consequently, without computational studies on the reaction mechanisms, there is no information available on the transition state analysis or the reaction energetics for processes involving this compound.

Chemical Reactivity and Transformation Mechanisms

Reaction Pathways Involving the Thione Moiety

The thione group (C=S) is the central feature of 4H-1-benzothiopyran-4-thione's reactivity, participating in both nucleophilic and electrophilic reactions. Its reactivity is distinct from its carbonyl analogue, 4H-1-benzopyran-4-one (thiochromone), due to the differences in electronegativity and polarizability between sulfur and oxygen.

The carbon atom of the thione group is electrophilic and thus susceptible to attack by nucleophiles. However, the reactivity pattern can be influenced by the nature of the nucleophile and the reaction conditions. While direct nucleophilic addition to the C=S bond is a fundamental reaction pathway, the conjugated nature of the system also allows for 1,4-conjugate additions.

A significant example of nucleophilic addition to a related system involves the reaction of Grignard reagents with thiochromones, the oxygen analogues of this compound. In the presence of copper salts, Grignard reagents undergo a 1,4-conjugate addition to the α,β-unsaturated system, leading to the formation of 2-substituted thiochroman-4-ones. mdpi.comresearchgate.net This reaction proceeds with high efficiency for a variety of Grignard reagents, including simple alkyl and aromatic ones. mdpi.com The use of an additive like trimethylsilyl (B98337) chloride (TMSCl) can further enhance the yields of these 1,4-adducts. researchgate.net Although this reaction is demonstrated on the carbonyl analogue, it suggests a likely and important reaction pathway for this compound, given the similar electronic setup of the conjugated system.

The general course of the copper-catalyzed conjugate addition of a Grignard reagent (R-MgX) to the this compound system can be depicted as follows:

A plausible mechanism for the copper-catalyzed 1,4-conjugate addition of a Grignard reagent to this compound.

Furthermore, nucleophilic substitution reactions can occur at other positions of the benzothiopyran ring, influenced by the thione group. For instance, in related systems like 2-substituted 4H-chromen-4-ones, groups at the 2-position such as sulfide (B99878), sulfinyl, and sulfonyl can act as leaving groups for nucleophilic attack. uni-muenchen.de This type of reactivity is also conceivable for derivatives of this compound.

The sulfur atom of the thione group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. The regioselectivity of electrophilic attack on molecules containing a thioamide or a similar functional group can be complex, with potential reaction at either the sulfur or a nitrogen atom if present. rsc.orgrsc.org In the case of this compound, the primary site for electrophilic attack is the thione sulfur atom.

The outcome of such reactions is often dictated by the principle of hard and soft acids and bases (HSAB). Soft electrophiles will preferentially react with the soft sulfur atom, while hard electrophiles may react at other sites if available. For example, alkylation and acylation are common electrophilic reactions at the sulfur atom of a thione group.

In a related system, 4-methyl-1-thioxo-1,2,4,5-tetrahydro mdpi.comresearchgate.netnih.govtriazolo[4,3-a]quinazolin-5-one, which contains a cyclic thioamide group, the regioselectivity of electrophilic attack has been studied. rsc.orgrsc.org The reaction with various electrophiles can lead to either S- or N-substitution depending on the nature of the electrophile. rsc.orgrsc.org This suggests that for this compound, electrophilic attack will predominantly occur at the sulfur atom, leading to the formation of S-substituted products. For instance, alkylation with an alkyl halide would be expected to yield a 4-(alkylthio)-1-benzothiopyrylium salt.

Cycloaddition Reactions of this compound and its Analogues (e.g., Diels-Alder)

The α,β-unsaturated thione system of this compound and its analogues, such as thiochalcones, can participate in cycloaddition reactions, most notably the hetero-Diels-Alder reaction. In these reactions, the thiocarbonyl compound can act as a dienophile or a heterodienophile. Due to the electronic properties of the C=S double bond, thioketones are often considered "superdienophiles". nih.gov

Thiochalcones, which are open-chain analogues of the reactive moiety in this compound, readily undergo [4+2] cycloaddition reactions with a variety of dienophiles. For example, aryl and hetaryl thiochalcones react with 1,4-quinones to yield fused 4H-thiopyrans. nih.govmasterorganicchemistry.com These reactions often proceed with high yields and can be regioselective. nih.govmasterorganicchemistry.com Similarly, reactions with acetylenic dienophiles, such as methyl propiolate and dimethyl acetylenedicarboxylate, also lead to the formation of 4H-thiopyran derivatives. mdpi.com These reactions can be catalyzed by Lewis acids like LiClO4 or accelerated by microwave irradiation. mdpi.com

The general scheme for a hetero-Diels-Alder reaction of a thiochalcone (an analogue) with a dienophile is as follows:

A general representation of a hetero-Diels-Alder reaction involving a thiochalcone as the heterodienophile.

These findings strongly suggest that this compound would be a reactive dienophile in Diels-Alder reactions, allowing for the synthesis of complex, sulfur-containing heterocyclic systems.

Photochemical Reactions and Excited-State Reactivity

Aromatic thioketones, including this compound, exhibit rich and interesting photochemistry. Upon absorption of light, they can be promoted to excited singlet states (S1, S2) and subsequently undergo intersystem crossing to form a triplet excited state (T1). The reactivity of these excited states leads to various photochemical transformations.

The excited states of this compound, particularly the triplet state (T1), can be deactivated or "quenched" through several mechanisms. Self-quenching, where an excited molecule interacts with a ground-state molecule of the same kind, and quenching by molecular oxygen are common deactivation pathways for thioketones in solution. rsc.org However, the efficiency of these quenching processes can be significantly reduced by compartmentalizing the molecule.

Studies have shown that when this compound is incorporated into β-cyclodextrin complexes, both self-quenching and oxygen quenching become less important. rsc.orgrsc.org This is attributed to the isolation of the individual thione molecules within the cyclodextrin (B1172386) cavities, which hinders their interaction with other molecules. The decay of the triplet state in these complexes is primarily governed by intrinsic photophysical processes. rsc.org

The quenching of excited states of related thioketones, like xanthone, by various species has been studied in detail. The quenching process can occur via electron transfer or energy transfer mechanisms. For instance, the excited states of thioxanthone are quenched by inorganic anions, and the rates of these reactions can be correlated with the free energy of electron transfer. nih.gov

The excited states of this compound can undergo various chemical reactions, leading to the formation of distinct photoproducts. A common photochemical reaction of thiones with alkenes is the [2+2] photocycloaddition, which results in the formation of a thietane (B1214591) ring.

Irradiation of pyridine-4-thiones and acridine-9-thiones in the presence of alkenes has been shown to produce spirothietanes. This reaction proceeds regiospecifically and is a general feature of the photochemistry of aromatic thiones. It is therefore highly probable that this compound would undergo similar photocycloaddition reactions with various alkenes to yield the corresponding spirothietane derivatives.

The general scheme for the photocycloaddition of a thione with an alkene is as follows:

A general representation of the [2+2] photocycloaddition between a thione and an alkene to form a thietane.

In addition to cycloadditions, other photochemical transformations are possible. For example, in the presence of electron-poor alkenes, irradiation of pyridine-4-thione can lead to the formation of 4-substituted pyridines through the ring cleavage and aromatization of an initially formed thietane intermediate. This suggests that the photoproducts of this compound might undergo further transformations depending on the reaction conditions and the nature of the reactants.

Oxidation and Reduction Chemistry

Detailed studies on the oxidation and reduction of the thiocarbonyl group within the this compound scaffold have not been reported. While the oxidation of the sulfide in the thiochromone (B8434766) ring to a sulfoxide (B87167) or sulfone is known, and the reduction of the 4-keto group in thiochromones is documented, the corresponding chemistry for the 4-thione derivative remains uninvestigated in published literature.

Ring Opening and Ring Transformation Reactions

The behavior of this compound in ring-opening and ring-transformation reactions has not been described. The reactivity of the analogous thiochromone ring often involves reactions at the C-2 position or the carbonyl group, sometimes leading to ring opening under specific conditions with potent nucleophiles. However, no direct evidence or examples of such reactions for the 4-thione derivative are available.

Structure Property Relationships in 4h 1 Benzothiopyran 4 Thione Systems

Comparative Studies with Oxygen Analogues (e.g., Chromones, Flavones)

The substitution of sulfur for oxygen in the benzopyranone core, creating 4H-1-Benzothiopyran-4-thione (thiochromone) and its derivatives (thioflavones), leads to significant alterations in chemical and biological properties. nih.govresearchgate.net While thiochromones are analogous to chromones, the difference in the heteroatom results in reduced reactivity of the thiopyrone ring compared to the pyrone ring in chromones. researchgate.net

This reduced reactivity has historically led to thiochromones being less studied than their oxygen counterparts. researchgate.net However, this very difference is a key aspect of their unique chemical character. The replacement of the oxygen atom with a sulfur atom modifies the molecule's structural properties, which in turn can lead to different biological effects. nih.gov These effects are also highly dependent on the specific substituents present on the core structure. nih.gov

In terms of stability, 1-benzothiopyrylium salts are thermodynamically more stable than their isoelectronic 1-benzopyrylium (oxygen-containing) counterparts. thieme-connect.de Despite this difference in stability, their chemical reactivity is often very similar, with only minor differences observed in specific reactions. thieme-connect.de

A comparative overview of key properties is presented in the table below:

| Property | This compound Systems (Thiochromones) | 4H-1-Benzopyran-4-one Systems (Chromones) | Reference |

| Reactivity | Generally lower reactivity of the thiopyrone ring. | Higher reactivity of the pyrone ring. | researchgate.net |

| Stability of Cationic Form | 1-Benzothiopyrylium salts are more thermodynamically stable. | 1-Benzopyrylium salts are less thermodynamically stable. | thieme-connect.de |

| Biological Activity | Exhibits a range of activities, often modified compared to flavones. | Well-known for a wide array of biological activities. | nih.govresearchgate.net |

| Natural Occurrence | Not naturally occurring compounds. | Flavones are a major class of natural products. | researchgate.net |

Formation and Properties of Related Thiopyrylium (B1249539) Salts

1-Benzothiopyrylium salts are the cationic, aromatic derivatives of 4H-1-Benzothiopyran. thieme-connect.de These salts are notable for their increased thermodynamic stability compared to the corresponding oxygen-based 1-benzopyrylium salts. thieme-connect.de The synthesis of these salts can be achieved through several methods, including the disproportionation of 2H- or 4H-1-benzothiopyrans in an acidic medium, or more efficiently through the dehydration of 1-benzothiopyranols with acidic reagents or the dehydrogenation of 2H- and 4H-1-benzothiopyrans. thieme-connect.de Another key synthetic route involves the cyclization of (arylsulfanyl)propenones in the presence of an acid like perchloric acid. thieme-connect.de

The properties of these salts are influenced by both the substituents and the counter-ion. thieme-connect.de Aryl substituents contribute to the stabilization of the thiopyrylium cation, with a 2-aryl group providing more stabilization than a 4-aryl group. thieme-connect.de The anion also affects the air-sensitivity of the salt. thieme-connect.de

Thiopyrylium salts, in general, are less reactive than their pyrylium (B1242799) analogues due to the higher polarizability of the sulfur atom. wikipedia.org Among the six-membered unsaturated chalcogen heterocycles, the thiopyrylium ring is considered the most aromatic. wikipedia.org These salts have found applications as spectral sensitizers for organic photoconductors and in the production of thiocyanine dyes. thieme-connect.de

Key characteristics of 1-Benzothiopyrylium salts are summarized below:

| Characteristic | Description | Reference |

| Formation | Dehydration of 1-benzothiopyranols, dehydrogenation of benzothiopyrans, cyclization of (arylsulfanyl)propenones. | thieme-connect.de |

| Relative Stability | More thermodynamically stable than 1-benzopyrylium salts. | thieme-connect.de |

| Substituent Effects | Aryl groups enhance stability (2-aryl > 4-aryl). Electron-donating groups on aryl rings facilitate synthesis. | thieme-connect.de |

| Reactivity | Generally less reactive than pyrylium salts. Attack by nucleophiles often occurs at the position alpha to the sulfur atom. | thieme-connect.dewikipedia.org |

| UV-Vis Absorption | 2-Benzothiopyrylium perchlorate (B79767) shows a longest wavelength absorption maximum at 384 nm. | thieme-connect.de |

Stereochemical Considerations and Conformational Effects

The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial determinants of their physical and biological properties. The core heterocyclic system is not perfectly planar. In the related 4H-pyran systems, X-ray crystal structure analysis has revealed that while some derivatives can possess a nearly planar heterocycle, the conformation is highly influenced by substituents. nih.gov For example, a 4H-pyran-3,5-dicarboxylic acid ester with a meta-substituted phenyl ring at the 4-position adopts a s-cis/s-cis conformation, whereas an ortho-substituted analogue exhibits a s-cis/s-trans conformation. nih.gov

In the case of flavanones, which are oxygen analogues, the heterocyclic C-ring typically adopts a half-chair or sofa conformation. nih.gov The orientation of the B-ring, attached at the 2-position, is a key conformational feature. For flavonoids, restricting the free rotation of the B-ring around the C2-C1' single bond can enhance fluorescence by promoting a more rigid and planar molecular conformation. mdpi.comnih.gov

Influence of Molecular Architecture on Photophysical Properties

The molecular structure of this compound and its derivatives plays a critical role in determining their photophysical properties, such as absorption and emission of light. The replacement of oxygen with sulfur generally leads to distinct spectroscopic characteristics.

The parent compound, 4H-1-benzopyran-4-thione (BPT), exhibits very low fluorescence from its second excited singlet state (S2), suggesting efficient non-radiative decay pathways. rsc.org It does, however, show phosphorescence from its triplet state. rsc.orgrsc.org When complexed with cyclodextrins, which encapsulates the molecule, quenching of this phosphorescence by oxygen is significantly reduced. rsc.orgrsc.org

For the broader class of flavonoids and their thio-analogues, specific structural features are known to govern their fluorescence. Key requirements for enhanced fluorescence in flavonoids include a keto group at the C4 position, a hydroxyl group at C3 or C5, and a double bond between C2 and C3. mdpi.comnih.gov This C2-C3 double bond helps to create an extended quinonoid structure that stabilizes the fluorescent complex. mdpi.comnih.gov

Furthermore, structural rigidity is a major factor influencing fluorescence quantum yield. stackexchange.com Molecules with restricted rotation, such as those with intramolecular hydrogen bonds that planarize the structure, tend to exhibit stronger fluorescence because non-radiative decay pathways associated with molecular motion are suppressed. mdpi.comstackexchange.com In triphenylmethane (B1682552) dyes, for example, fluorescence is quenched by the rotation of the phenyl groups; this quenching is reduced in viscous solvents where rotation is hindered. stackexchange.com This principle is also applicable to the thioflavone family, where the architecture of the fused rings and the nature of the substituents dictate the available pathways for energy dissipation from the excited state.

The following table highlights key structural elements and their impact on the photophysical properties of these systems.

| Structural Feature | Influence on Photophysical Properties | Reference |

| S₂ State of BPT | Leads to very low fluorescence quantum yield. | rsc.org |

| Triplet State of BPT | Gives rise to measurable phosphorescence. | rsc.orgrsc.org |

| C2-C3 Double Bond | In flavonoids, helps stabilize the extended quinonoid structure, enhancing fluorescence. | mdpi.comnih.gov |

| Molecular Rigidity | Restricts non-radiative decay pathways, generally leading to enhanced fluorescence. | mdpi.comstackexchange.com |

| Inclusion in Cyclodextrin (B1172386) | Protects the triplet state from oxygen quenching. | rsc.orgrsc.org |

Advanced Applications in Materials Science and Phototechnology

Development of Photosensitive Materials

The ability of 4H-1-Benzothiopyran-4-thione to absorb light and subsequently initiate chemical or physical transformations makes it a valuable component in the design of various photosensitive materials. Its utility stems from the efficient population of its triplet state upon photoexcitation, a key characteristic for many photochemically driven processes.

Infrared-Absorbing Dyes

While direct studies on the infrared-absorbing properties of this compound are not extensively documented, research into structurally similar compounds provides compelling insights. For instance, novel fluorescent molecules based on the 4H-1-benzopyran core, the oxygen analogue of this compound, have been designed and synthesized as near-infrared fluorescent molecules. These molecules exhibit a donor-acceptor-donor architecture and show potential for applications in optical imaging. The replacement of the oxygen atom with sulfur in the chromophore, as in this compound, is a common strategy to induce a bathochromic (red) shift in the absorption spectrum. This suggests a strong potential for derivatives of this compound to function as infrared-absorbing dyes, a critical component in thermal imaging, optical communications, and security inks. Further research in this specific area is warranted to explore this potential fully.

Electron-Transfer Photosensitizers and Photoreceptors

This compound and its derivatives have demonstrated significant promise as electron-transfer photosensitizers. Upon absorption of light, these molecules can be excited to a singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. rsc.org This triplet state is a potent species in photochemical reactions, capable of initiating electron transfer processes.

Studies on the photophysical properties of this compound have revealed key parameters that govern its photosensitizing ability. The phosphorescence excitation spectrum of this compound in perfluoro-1,3-dimethylcyclohexane (B1679598) aligns with its absorption spectrum, indicating that the phosphorescence quantum yield is independent of the initial excited state (S1 or T1). rsc.org Furthermore, investigations into the triplet state processes have shown that delayed S2→ S0 fluorescence can occur due to triplet-triplet annihilation, a process where the interaction of two triplet-state molecules leads to the formation of an excited singlet state. rsc.org

The photosensitized oxygenation of 4H-thiopyran-4-thiones to their corresponding ketones in the presence of a sensitizer (B1316253) like methylene (B1212753) blue further underscores their capacity to participate in photo-oxidation reactions, a hallmark of electron-transfer photosensitization. The study of thiochromones' and thiochromanones' electronic spectra and electrochemical data reveals that the nature of the lowest excited state can be either π,π* or n,π*, which dictates the type of photochemical reactions they will undergo. nih.gov This tunability is crucial for designing tailored photosensitizers for specific applications.

| Compound/Derivative Family | Key Finding | Reference |

| This compound | Phosphorescence quantum yield is independent of the primary excited state (S1 or T1). | rsc.org |

| This compound | Observation of delayed S2→ S0 fluorescence due to triplet-triplet annihilation. | rsc.org |

| 4H-thiopyran-4-thiones | Undergo photosensitized oxygenation to corresponding ketones. | |

| Thiochromones/Thiochromanones | Nature of the lowest excited state (π,π* or n,π*) influences photochemical behavior. | nih.gov |

Photo-initiators in Polymerization and Holographic Recording

The ability of this compound derivatives, particularly thioxanthones, to act as efficient photo-initiators for polymerization is well-established. These compounds, upon absorbing light, generate reactive species (radicals or cations) that can initiate the polymerization of monomers. Thioxanthone derivatives are often used as Type II photoinitiators, where they interact with a co-initiator (typically a hydrogen donor like an amine) via an electron transfer process to generate the initiating radicals.

Research has shown that thioxanthone derivatives can be tailored for specific applications. For example, an acetic acid-based thioxanthone has been synthesized and used as a one-component photoinitiator for the free-radical polymerization of methyl methacrylate. Its photochemical behavior, including a triplet lifetime of 2.3 µs, was found to be similar to the parent thioxanthone. Mercaptoalkoxy-thioxanthones have also been developed as novel photoinitiators that can function in both one- and two-component systems.

While direct evidence for the use of this compound in holographic recording is scarce, the underlying principle of this technology relies on photopolymerization. Holographic data storage involves using light to create a three-dimensional pattern of refractive index changes in a photosensitive polymer. Given the proven efficacy of thiochromone (B8434766) derivatives as photoinitiators, it is plausible that they could be incorporated into photopolymer systems for holographic applications, although specific research in this area is needed.

Utilization in Optical Devices and Laser Systems

The unique optical properties of materials containing this compound and its structural relatives make them attractive candidates for various optical devices and laser systems. Their high refractive index and nonlinear optical (NLO) properties are of particular interest.

Sulfur-containing polymers, in general, are known to exhibit high refractive indices, a desirable characteristic for materials used in lenses, optical fibers, and anti-reflective coatings. The incorporation of sulfur atoms into a polymer matrix enhances its molar refraction. While specific polymers based on this compound for these applications are not widely reported, the principle suggests a promising avenue for future material design.

More significantly, derivatives of thiochromones have been investigated for their nonlinear optical (NLO) properties. NLO materials are crucial for applications such as optical switching, frequency conversion, and optical data storage. Studies on diaromatic stilbene, butadiene, and thiophene (B33073) derivatives have demonstrated their potential for second harmonic generation (SHG), a key NLO phenomenon. The design of non-fullerene acceptors based on related sulfur-containing heterocyclic systems has also shown promising NLO responses, including high first and second-order hyperpolarizability. nih.gov These findings highlight the potential of engineering thiochromone-based molecules for advanced NLO applications.

| Property | Application | Related Compound Family | Key Research Finding | Reference |

| High Refractive Index | Lenses, Optical Fibers | Sulfur-Containing Polymers | General principle of sulfur enhancing refractive index. | |

| Nonlinear Optical (NLO) Properties | Optical Switching, SHG | Diaromatic Thiophene Derivatives | Efficient second harmonic generation in non-centrosymmetric structures. | rsc.org |

| Nonlinear Optical (NLO) Properties | Optical Data Storage | DTS(FBTTh2)2-Based Derivatives | High first and second-order hyperpolarizability. | nih.gov |

Integration into Photoconductive Polymers for Energy Conversion

The development of photoconductive polymers is a cornerstone of organic electronics, particularly for applications in solar energy conversion and photodetectors. These materials are capable of generating and transporting charge carriers upon exposure to light. The incorporation of sulfur heterocycles, such as the thiochromone core, into polymer backbones is a strategy to enhance their electronic and optical properties.

While direct reports on the integration of this compound into photoconductive polymers for energy conversion are limited, the fundamental properties of sulfur-containing polymers are highly relevant. Polythiazyl, (SN)x, was the first discovered conductive inorganic polymer and even exhibits superconductivity at very low temperatures, demonstrating the potential of sulfur-nitrogen chains in charge transport. More contemporary research focuses on the synthesis of conductive polymers like polyaniline in the presence of various acids, including Lewis acids, to control their properties. nih.gov

The synthesis of degradable sulfur-containing polymers is also an active area of research, which could have implications for developing more environmentally friendly electronic materials. nih.gov The ability to precisely control the structure and stereochemistry of these polymers is crucial for optimizing their performance. nih.gov The exploration of thiochromone-based monomers in the synthesis of novel photoconductive polymers represents a promising frontier for developing next-generation organic solar cells and other energy conversion devices.

Exploration in Photoactive Compound Design for Environmental Applications (e.g., Photoactive Pesticides)

The photoactivity of this compound and its derivatives also lends itself to environmental applications, such as the development of photoactive pesticides and the photodegradation of pollutants.

Research into thiochromanone derivatives has revealed their potential as lead compounds for developing new agrochemicals. nih.gov A series of novel thiochromanone derivatives containing a sulfonyl hydrazone moiety have been synthesized and shown to possess significant antibacterial and antifungal activities against various plant pathogens. nih.gov The low toxicity and ease of derivatization of the thiochromanone core make it an attractive scaffold for designing new, effective, and potentially more environmentally benign pesticides. nih.gov Furthermore, studies on 3-iodochromone derivatives have demonstrated their fungicidal activity, with quantitative structure-activity relationship (QSAR) models providing insights for further optimization.

The photodegradation of pesticides is a critical process that determines their environmental fate. The study of the photolytic degradation of various thiols and thiones in the presence of a photocatalyst like zinc oxide shows that these compounds can be broken down under UV irradiation. nih.gov This suggests that thiochromone-based compounds could be designed to degrade more readily in the environment after their intended use, reducing their persistence. Additionally, polycyclic aromatic sulfur heterocycles (PASHs), which include the benzothiopyran skeleton, are studied as tracers for environmental pollution and their photodegradation products can provide valuable information on the environmental fate of crude oil spills. nih.govnih.gov

| Application Area | Compound Family | Key Research Finding | Reference |

| Agrochemicals | Thiochromanone Derivatives | Synthesis of derivatives with antibacterial and antifungal activity against plant pathogens. | nih.gov |

| Agrochemicals | 3-Iodochromone Derivatives | Fungicidal activity demonstrated, with QSAR models for optimization. | |

| Environmental Remediation | Thiols and Thiones | Photodegradation in the presence of a photocatalyst (ZnO). | nih.gov |

| Environmental Monitoring | Polycyclic Aromatic Sulfur Heterocycles (PASHs) | Used as markers for pollution and their photodegradation products are studied. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4H-1-Benzothiopyran-4-thione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of thione derivatives often involves cyclization of thiourea precursors or thiolactonization reactions under controlled conditions. For benzothiopyran analogs, protocols for similar compounds (e.g., 4H-1-Benzopyran-4-one derivatives) suggest using catalysts like BF₃·Et₂O or thiophilic reagents to promote ring closure . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 80–100°C typically improve cyclization efficiency. Yield optimization may require iterative adjustment of stoichiometry and inert atmosphere use to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments and carbonyl/thione carbon shifts. For example, the thione (C=S) group resonates at ~200–220 ppm in ¹³C NMR .

- LCMS : High-resolution LCMS confirms molecular ion peaks (e.g., [M+H]⁺) and purity. For derivatives like 4H-1-Benzopyran-4-one, LCMS purity >98% has been achieved using C18 columns and methanol/water gradients .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters (R-factors < 0.05) ensuring accuracy. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust forms .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks. GHS classifications for related compounds indicate acute toxicity (Category 4) and respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste channels. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For chromone analogs, calculations reveal charge distribution at the thiocarbonyl group, influencing redox behavior . Solvent effects (e.g., PCM model) refine predictions of λmax in UV-Vis spectra. Validation against experimental data (e.g., cyclic voltammetry) is critical to resolve discrepancies .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data. For example, conflicting NOE effects in NMR may indicate dynamic processes (e.g., tautomerism), resolved via variable-temperature NMR .

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals or disordered atoms, reducing R1/wR2 mismatches .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at ambiguous positions to clarify coupling patterns in complex spectra .

Q. What strategies optimize reaction conditions for this compound derivatives in multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading). For benzopyranones, 2³ factorial designs identified optimal Pd-catalyzed coupling conditions (e.g., 5 mol% Pd(OAc)₂, 80°C) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., thioketones) and adjust reagent addition rates .

- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste. Solvent-free microwave-assisted reactions have improved yields by 15–20% in related systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.